molecular formula C15H16ClN3OS B11399603 5-chloro-N-(2-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11399603
M. Wt: 321.8 g/mol
InChI Key: VUNKTMDUWSVPSK-UHFFFAOYSA-N
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Description

5-chloro-N-(2-methylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a chemical compound with a complex structure. Let’s break it down:

    5-chloro: Indicates the presence of a chlorine atom at the 5th position of the pyrimidine ring.

    N-(2-methylphenyl): Refers to an N-substituted group, where a methylphenyl (toluene) group is attached to the nitrogen atom.

    2-(propylsulfanyl): Indicates a propylsulfanyl (–S–C₃H₇) group attached at the 2nd position of the pyrimidine ring.

    pyrimidine-4-carboxamide: The core structure is a pyrimidine ring with a carboxamide functional group (–CONH₂) at the 4th position.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 5-chloropyrimidine-4-carboxylic acid with 2-methylphenylamine (o-toluidine) followed by thionation (using Lawesson’s reagent) to introduce the propylsulfanyl group. The carboxylic acid is then converted to the carboxamide using appropriate reagents.

Industrial Production: While no specific industrial production methods are widely documented, laboratories typically synthesize this compound on a smaller scale for research purposes.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group (–C=O) in the carboxamide can yield the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, alkoxides).

Common Reagents and Conditions:

    Thionation: Lawesson’s reagent (P₄S₁₀) is commonly used for introducing sulfur atoms.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The major products depend on the specific reaction conditions and the substituents involved.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Agrochemicals: It may have pesticidal properties.

    Materials Science: Its derivatives could be useful in material synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, affecting cellular processes.

Properties

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

5-chloro-N-(2-methylphenyl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3OS/c1-3-8-21-15-17-9-11(16)13(19-15)14(20)18-12-7-5-4-6-10(12)2/h4-7,9H,3,8H2,1-2H3,(H,18,20)

InChI Key

VUNKTMDUWSVPSK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C)Cl

Origin of Product

United States

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